

Application Notes and Protocols: 2-Amino-3-bromo-5-methylpyrazine in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 2-Amino-3-bromo-5-methylpyrazine

Cat. No.: B112963

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **2-Amino-3-bromo-5-methylpyrazine** as a key intermediate in the synthesis of pharmaceutical compounds. This document includes detailed experimental protocols, quantitative data, and visualizations to guide researchers in leveraging this versatile building block for drug discovery and development.

Introduction

2-Amino-3-bromo-5-methylpyrazine (CAS No. 74290-65-6) is a substituted pyrazine derivative that serves as a valuable scaffold in medicinal chemistry.^[1] Its unique arrangement of a nucleophilic amino group, a reactive bromo substituent, and a methyl group on the pyrazine core allows for diverse chemical modifications, making it an attractive starting material for the synthesis of complex bioactive molecules.^{[1][2]} The pyrazine ring itself is a privileged structure found in numerous FDA-approved drugs, particularly kinase inhibitors and antiviral agents.^[1] This intermediate is particularly useful for introducing the 2-amino-5-methylpyrazine moiety into target molecules, often through cross-coupling reactions or nucleophilic substitutions.^{[1][2]}

Physicochemical Properties

A summary of the key physicochemical properties of **2-Amino-3-bromo-5-methylpyrazine** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₅ H ₆ BrN ₃	[1]
Molecular Weight	188.03 g/mol	[1]
Appearance	Yellow solid	
CAS Number	74290-65-6	[1]
Purity	Typically >95%	[1]
Storage	2-8°C under inert atmosphere	[1]

Applications in Pharmaceutical Synthesis

2-Amino-3-bromo-5-methylpyrazine is a versatile intermediate for the synthesis of a variety of pharmaceutical candidates, including:

- Kinase Inhibitors: The 2-aminopyrazine scaffold is a common feature in many kinase inhibitors. The bromo group on this intermediate allows for Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions to introduce various aryl or heteroaryl moieties, which are often crucial for binding to the kinase active site.
- Antiviral Agents: Pyrazine derivatives have shown significant potential as antiviral drugs. This intermediate can be used to synthesize analogues of known antiviral compounds or to generate novel structures for screening.
- Endothelin Receptor Antagonists: As demonstrated in patent literature, this compound can be used to synthesize N-heteroaryl-pyridinesulfonamide derivatives that act as endothelin receptor antagonists, which are investigated for the treatment of hypertension and other cardiovascular diseases.[\[3\]](#)[\[4\]](#)

Experimental Protocols

Synthesis of 2-Amino-3-bromo-5-methylpyrazine

This protocol describes the synthesis of the title compound from 5-methylpyrazin-2-amine via bromination.

Reaction Scheme:



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Caption: Synthesis of **2-Amino-3-bromo-5-methylpyrazine**.

Materials:

Reagent	CAS Number	Molecular Weight	Moles (mmol)	Amount
5-Methylpyrazin-2-amine	2847-30-5	109.13	45.8	5.00 g
Bromine	7726-95-6	159.81	55.0	8.80 g
Pyridine	110-86-1	79.10	55.0	4.35 g
Dichloromethane (DCM)	75-09-2	84.93	-	250 mL
Water	7732-18-5	18.02	-	150 mL
Saturated Brine	-	-	-	100 mL
Anhydrous Sodium Sulfate	7757-82-6	142.04	-	q.s.

Procedure:

- To a solution of 5-methylpyrazin-2-amine (5.00 g, 45.8 mmol) and pyridine (4.35 g, 55.0 mmol) in dichloromethane (250 mL), slowly add bromine (8.80 g, 55.0 mmol).

- Stir the reaction mixture at room temperature overnight.
- Upon completion of the reaction, add water (150 mL) for extraction and separate the organic layer.
- Wash the organic layer with saturated brine (100 mL), dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under vacuum to afford **2-amino-3-bromo-5-methylpyrazine** as a yellow solid.

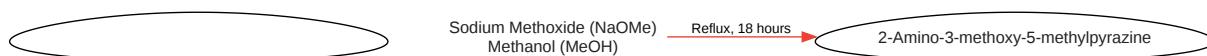
Quantitative Data:

Product	Yield (g)	Yield (%)	Purity
2-Amino-3-bromo-5-methylpyrazine	7.64	88%	>95%

Synthesis of 2-Amino-3-methoxy-5-methylpyrazine

This protocol demonstrates a nucleophilic substitution reaction using **2-Amino-3-bromo-5-methylpyrazine** as the starting material, as described in patent WO1996040681A1.[4]

Reaction Scheme:



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Caption: Synthesis of 2-Amino-3-methoxy-5-methylpyrazine.

Materials:

Reagent	CAS Number	Molecular Weight	Moles (mmol)	Amount
2-Amino-3-bromo-5-methylpyrazine	74290-65-6	188.03	1.99	0.374 g
Sodium	7440-23-5	22.99	5.00	0.115 g
Methanol	67-56-1	32.04	-	6 mL
Water	7732-18-5	18.02	-	5 mL
Dichloromethane	75-09-2	84.93	-	60 mL
Anhydrous Magnesium Sulfate	7487-88-9	120.37	-	q.s.

Procedure:

- Prepare a fresh solution of sodium methoxide by adding sodium (0.115 g) to methanol (6 mL).
- Add **2-Amino-3-bromo-5-methylpyrazine** (0.374 g) to the sodium methoxide solution.
- Heat the reaction mixture under reflux for 18 hours.
- Cool the reaction to room temperature and remove the solvent by evaporation.
- Add water (5 mL) to the residue and extract with dichloromethane (3 x 20 mL).
- Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate to yield the product.

Quantitative Data:

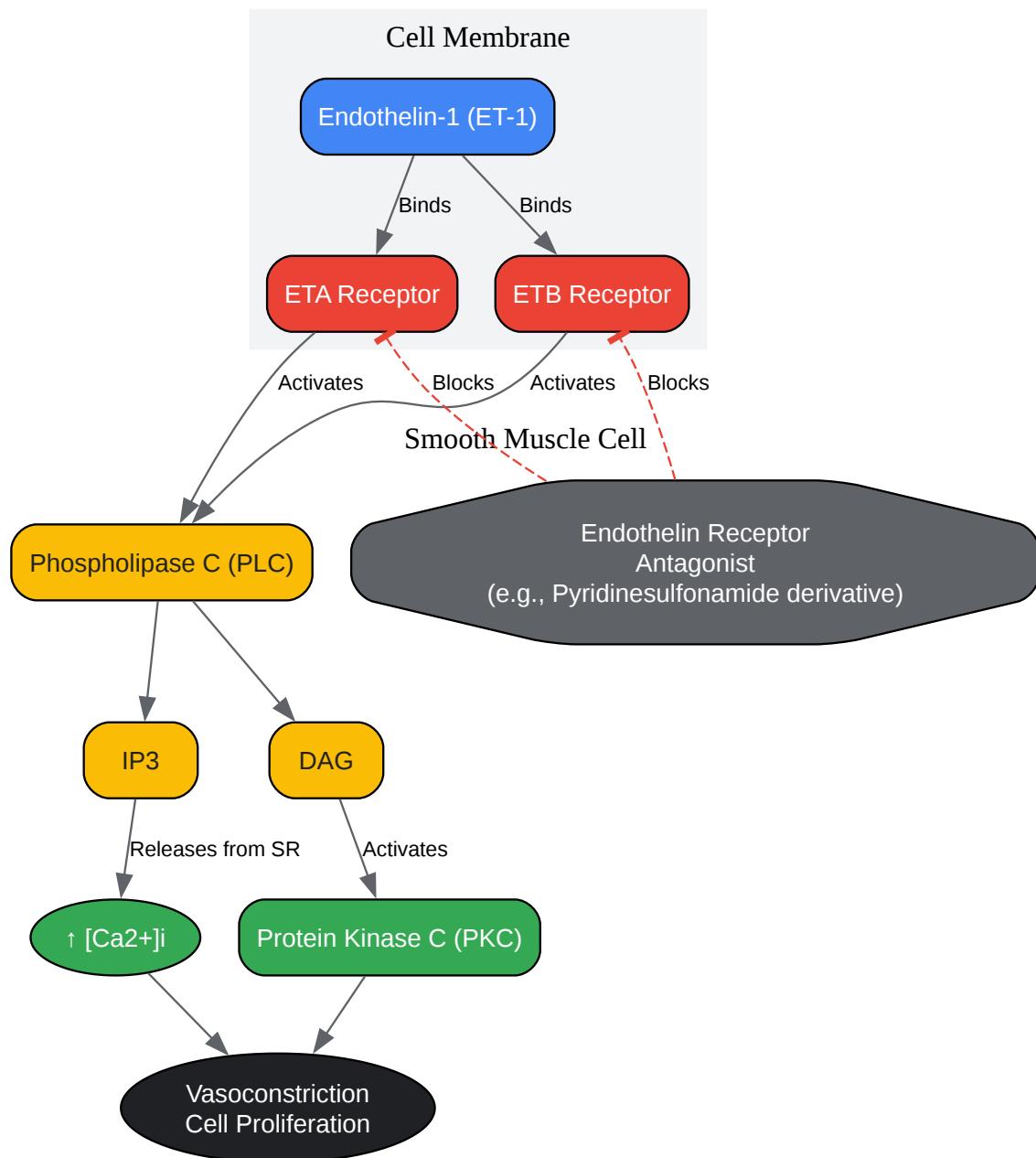
Yield and purity data for this specific reaction are not detailed in the patent but are expected to be high based on similar nucleophilic aromatic substitution reactions.

Signaling Pathway and Experimental Workflow

Endothelin Receptor Signaling Pathway

The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation.

Endothelin-1 (ET-1) binds to its receptors, ETA and ETB, on smooth muscle cells, leading to a cascade of intracellular events that result in physiological responses. Antagonists of these receptors are of therapeutic interest for cardiovascular diseases.

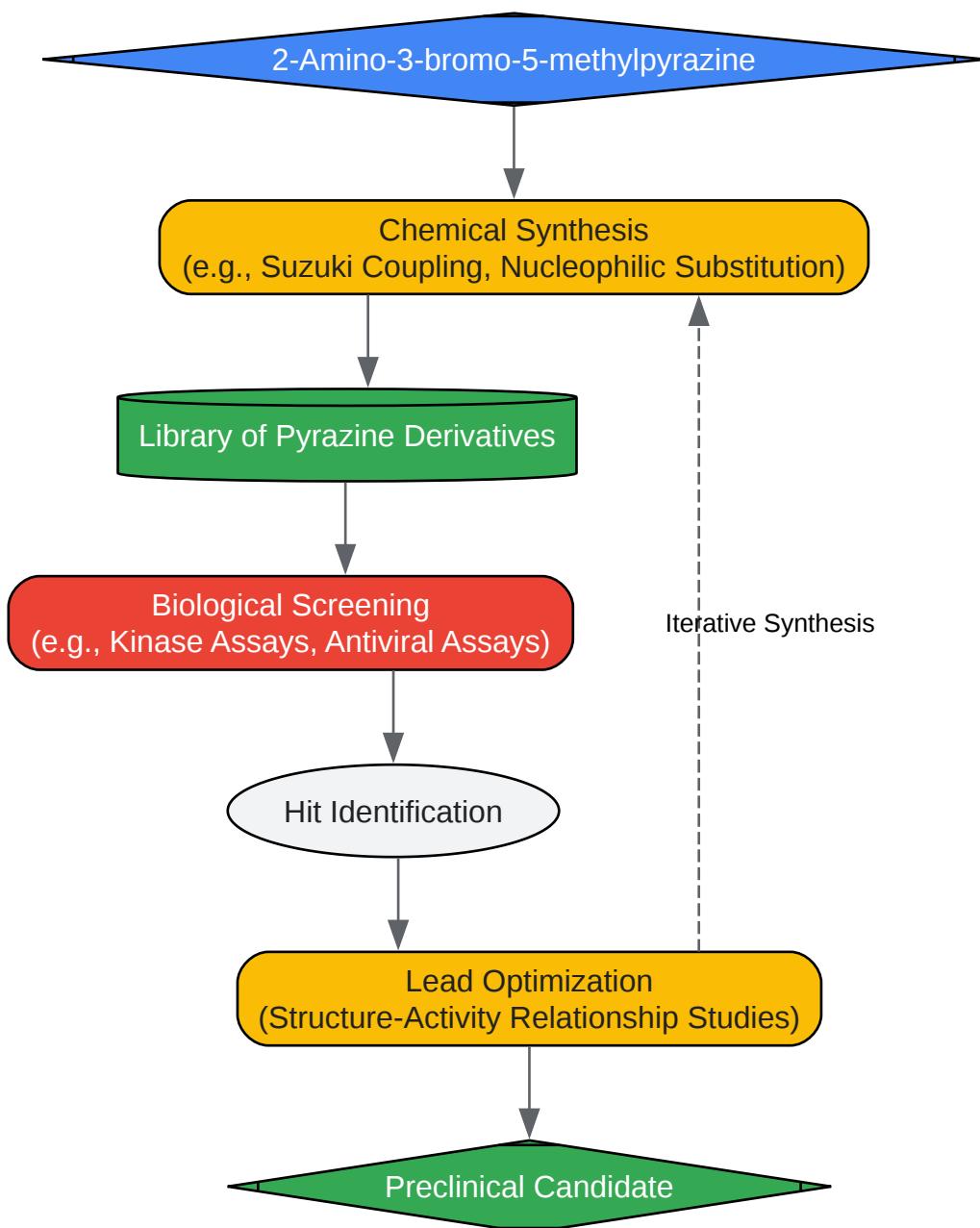


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Caption: Simplified Endothelin Receptor Signaling Pathway.

General Experimental Workflow for Drug Discovery

The following diagram illustrates a typical workflow for utilizing **2-Amino-3-bromo-5-methylpyrazine** in a drug discovery program.



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Caption: General drug discovery workflow.

Conclusion

2-Amino-3-bromo-5-methylpyrazine is a highly valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds. Its reactivity allows for the facile introduction of diverse functionalities, enabling the exploration of vast chemical space in drug discovery programs. The protocols and information provided herein serve as a valuable resource for researchers and scientists working in the field of pharmaceutical development.

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References

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